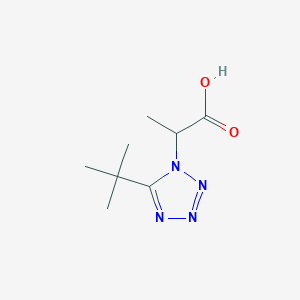

2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid

Description

2-(5-tert-Butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid is a heterocyclic compound featuring a tetrazole ring substituted with a tert-butyl group at the 5-position and a propanoic acid moiety at the 1-position. Tetrazoles are five-membered aromatic rings containing four nitrogen atoms, known for their high thermal stability and bioisosteric utility in medicinal chemistry. This compound is of interest in drug design, particularly as a carboxylate bioisostere, due to its balanced physicochemical properties .

Propriétés

IUPAC Name |

2-(5-tert-butyltetrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-5(6(13)14)12-7(8(2,3)4)9-10-11-12/h5H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCRNNCUHGCOQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=NN=N1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Tetrazole Ring Formation via Multicomponent Reactions (MCRs)

Tetrazoles are commonly synthesized via multicomponent reactions involving azides and nitriles or isocyanides. The Ugi tetrazole synthesis, a variant of the Ugi multicomponent reaction, is particularly effective for preparing substituted tetrazoles including 5-substituted derivatives.

- The Ugi tetrazole reaction typically involves an aldehyde, an amine, an isocyanide, and trimethylsilyl azide (TMS-N3) as the azide source.

- The reaction proceeds under mild conditions, often at room temperature or with microwave heating to accelerate the process.

- For the target compound, a suitable aldehyde precursor bearing the propanoic acid or its ester functionality is reacted with tert-butyl-substituted amine or isocyanide components to introduce the tert-butyl group at the 5-position of the tetrazole ring.

A representative example from research includes the use of isocyanides and azidotrimethylsilane in methanol at room temperature or under microwave irradiation (100 °C, 15 minutes), followed by purification via flash chromatography to yield the desired tetrazole derivatives with tert-butyl substitution.

Alkylation and Ester Hydrolysis Strategy

An alternative approach involves:

- Initial synthesis of the tert-butyl tetrazole ester derivative through alkylation of a tetrazole intermediate.

- Subsequent hydrolysis of the tert-butyl ester to yield the free carboxylic acid.

For example:

- Treatment of the tert-butyl ester with trifluoroacetic acid (TFA) efficiently converts the ester to the corresponding acid under mild acidic conditions.

- The acid is then activated and coupled with other components if needed, or isolated as the target compound.

This method is advantageous for controlling the introduction of the tert-butyl group and for obtaining the acid in high purity.

Detailed Preparation Procedure

Research Findings and Optimization Insights

- Microwave-assisted synthesis significantly reduces reaction times for tetrazole ring formation and improves yields compared to conventional heating.

- The Ugi tetrazole reaction is versatile, allowing incorporation of diverse aldehydes and amines, which facilitates the synthesis of functionalized tetrazole acids including the tert-butyl substituted propanoic acid.

- The use of trifluoroacetic acid for ester cleavage is preferred due to mild conditions that avoid decomposition of sensitive tetrazole moieties.

- Alkylation steps require careful control of base strength and temperature to prevent side reactions and ensure regioselective substitution at the 5-position of the tetrazole ring.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ugi Tetrazole Multicomponent | Aldehyde, amine, isocyanide, TMS azide | Methanol, RT or microwave | One-pot synthesis, versatile | Requires purification steps |

| Alkylation + Ester Hydrolysis | Methyl iodide/tert-butylation reagents, TFA | Base, RT for alkylation; TFA, RT for hydrolysis | High purity acid, good yields | Multi-step, requires careful control |

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the propanoic acid group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenated compounds (e.g., bromoalkanes), bases (e.g., sodium hydroxide)

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Substituted tetrazole derivatives

Applications De Recherche Scientifique

Drug Development

Tetrazole derivatives have gained significant attention in medicinal chemistry due to their biological activity and structural versatility. The compound 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid serves as a bioisostere for carboxylic acids and has been integrated into various drug formulations.

- Antihypertensive Agents : Tetrazole-containing compounds have been developed as antihypertensive agents. For instance, the incorporation of tetrazole moieties into pharmacologically active compounds has shown improved efficacy and reduced side effects compared to traditional drugs .

- Anti-inflammatory Properties : Research indicates that tetrazole derivatives can exhibit anti-inflammatory effects by modulating pathways involved in inflammation. This opens avenues for developing new anti-inflammatory medications .

- Antimicrobial Activity : Studies have demonstrated that tetrazole derivatives can selectively inhibit bacterial growth. The compound has been evaluated for its potential use in synthesizing oligopeptides with antimicrobial properties .

Herbicides and Pesticides

The nitrogen-rich structure of tetrazoles contributes to their use in developing herbicides and pesticides. Compounds similar to this compound have been investigated for their effectiveness in controlling various agricultural pests while minimizing environmental impact.

Energetic Materials

Tetrazoles are recognized for their high energy content and stability, making them suitable candidates for use in explosives and propellants. Research has focused on formulating rocket propellants that incorporate tetrazole derivatives due to their favorable combustion characteristics .

Case Study 1: Antihypertensive Drug Development

A study explored the synthesis of a series of tetrazole derivatives aimed at developing new antihypertensive agents. The results indicated that specific substitutions on the tetrazole ring significantly enhanced the pharmacological profile of the compounds.

Case Study 2: Agricultural Application

A research project evaluated the efficacy of a tetrazole-based herbicide against common weeds. The findings suggested that the compound exhibited superior performance compared to existing herbicides.

Mécanisme D'action

The mechanism of action of 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid depends on its specific application. In biological systems, the tetrazole ring can mimic the carboxylate group, allowing it to interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The molecular targets and pathways involved would depend on the specific enzyme or receptor being studied.

Comparaison Avec Des Composés Similaires

Tetrazole-Containing Propanoic Acid Derivatives

- (2S)-2-[2-(1H-1,2,3,4-Tetrazol-1-yl)acetamido]propanoic acid (): Structural Differences: Lacks the tert-butyl group on the tetrazole ring but includes an acetamido side chain. Impact on Properties: Reduced lipophilicity (lower logP) compared to the target compound due to the absence of tert-butyl. The acetamido group may increase hydrogen-bonding capacity, enhancing solubility in polar solvents. Applications: Used in peptide mimetics and enzyme inhibitors, where solubility is prioritized over membrane permeability .

- 4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]amino)benzoic acid (): Structural Differences: Replaces the tetrazole with a benzoic acid core and incorporates a mercaptomethyl group. Impact on Properties: The thiol group introduces redox sensitivity, while the aromatic ring enhances π-π stacking interactions. Lower metabolic stability compared to tetrazoles due to susceptibility to oxidation .

Heterocyclic Carboxylic Acids with Bulky Substituents

- 3-(1-(6-endo-Hydroxymethylbicyclo[2.2.1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic acid (): Structural Differences: Features a bicyclic carbamoyl group and methoxyethoxymethyl substituent. Impact on Properties: Increased molecular weight (~450–500 Da) and hydrophilicity due to ether linkages. The rigid bicyclic structure may limit conformational flexibility, affecting binding kinetics .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | pKa (Tetrazole/Carboxylic Acid) | Solubility (Water) |

|---|---|---|---|---|

| 2-(5-tert-Butyl-1H-tetrazol-1-yl)propanoic acid | 227.27 | 1.8–2.2 | ~4.5 (COOH), ~7.5 (tetrazole) | Moderate (~10 mg/mL) |

| (2S)-2-[2-(1H-Tetrazol-1-yl)acetamido]propanoic acid | 228.21 | 0.5–1.0 | ~4.3 (COOH), ~7.8 (tetrazole) | High (>50 mg/mL) |

| 4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]amino)benzoic acid | 343.42 | 2.5–3.0 | ~4.6 (COOH), ~9.5 (thiol) | Low (~1 mg/mL) |

Key Observations :

- The tert-butyl group in the target compound increases logP by ~1.5 units compared to the acetamido derivative, favoring membrane permeability but reducing aqueous solubility.

- The tetrazole ring’s acidity (pKa ~7.5) is less than that of thiols (pKa ~9.5), making it more ionizable at physiological pH .

Stability and Metabolic Considerations

- Hydrolytic Stability : The tert-butyl group in the target compound provides steric protection against enzymatic hydrolysis, unlike the methoxyethoxymethyl substituent in bicycloheptane derivatives, which may undergo ether cleavage .

- Oxidative Metabolism: Tert-butyl substitution reduces CYP450-mediated oxidation compared to unsubstituted alkyl chains, as seen in compounds like 3-((1-(cis-4-carboxycarbonyl-cis-3-butylcyclohexyl)-1-carbamoyl)cyclopentyl]-2S-(2-methoxyethyl)propanoic acid () .

Activité Biologique

2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its unique tetrazole structure, which has been associated with various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H14N4O2

- Molecular Weight : 186.22 g/mol

- CAS Number : 66040575

- SMILES Notation : CC(C)(C)c1nnnn1CC(=O)O

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and anti-cancer agent. The following sections summarize key findings from recent research.

Anti-inflammatory Activity

Research indicates that compounds containing a tetrazole moiety can exhibit anti-inflammatory properties. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in treating inflammatory diseases.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. A study demonstrated that it induces apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism involves the modulation of cell cycle regulators and the induction of oxidative stress within the tumor cells.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with key cellular targets involved in inflammation and cancer progression:

- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is crucial for the expression of many pro-inflammatory genes.

- Induction of Apoptosis : It appears to activate caspases and other apoptotic markers in cancer cells.

Research Findings and Case Studies

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(5-tert-butyl-1H-tetrazol-1-yl)propanoic acid?

The compound can be synthesized via cyclocondensation reactions. For example, nitrile intermediates may react with tert-butylamine under acidic conditions to form the tetrazole ring, followed by carboxylation or hydrolysis to introduce the propanoic acid moiety. Structural analogs in the tetrazole family are often synthesized using similar protocols, with purity validated by thin-layer chromatography (TLC) and elemental analysis .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- ¹H NMR : To confirm the tert-butyl group (singlet at ~1.3 ppm) and tetrazole ring protons (downfield shifts due to electron-withdrawing effects).

- IR spectroscopy : Identification of carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and tetrazole C=N stretches (~1500 cm⁻¹).

- Elemental analysis : To verify empirical formula consistency .

Q. How can researchers determine the dissociation constant (pKa) of the carboxylic acid group in this compound?

Potentiometric titration in aqueous or aqueous-organic solvent systems is standard. Calibrate the pH electrode with buffer solutions, titrate the compound against a strong base (e.g., NaOH), and analyze the titration curve using software like HYPERQUAD or Refinement Suite. Compare results with structurally similar acids (e.g., 2-arylpropanoic acids, pKa ~4.6–5.2) .

Q. What are the recommended storage conditions to maintain compound stability?

Store at –20°C under inert gas (N₂ or Ar) to prevent degradation of the tetrazole ring and carboxylic acid group. Use amber vials to avoid photolytic decomposition. Monitor purity periodically via HPLC or TLC .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s tautomeric forms?

The tetrazole ring exists in 1H- and 2H-tautomeric forms. SC-XRD with high-resolution data (e.g., Cu-Kα radiation, <1 Å resolution) can distinguish proton positions. Use SHELXS/SHELXD for structure solution and SHELXL for refinement. Validate tautomer occupancy factors via Hirshfeld surface analysis .

Q. What computational strategies predict the compound’s bioavailability and toxicity profile?

Employ molecular docking (e.g., AutoDock Vina) to assess interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory activity). Use QSAR models (e.g., TOPKAT or ADMET Predictor) to estimate acute toxicity (e.g., LD50) and pharmacokinetic parameters (logP, BBB permeability) .

Q. How does the tert-butyl group influence the compound’s reactivity in metal-catalyzed coupling reactions?

The bulky tert-butyl group sterically hinders cross-coupling (e.g., Suzuki-Miyaura), requiring optimized catalysts (e.g., PdCl₂(dppf)) and elevated temperatures. Compare reaction yields with analogs lacking the tert-butyl group to quantify steric effects. Monitor by LC-MS .

Q. What role does this compound play in designing protease inhibitors?

The tetrazole ring mimics carboxylic acid bioisosteres, enhancing metabolic stability. In silico studies (e.g., molecular dynamics simulations) can optimize binding to protease active sites (e.g., angiotensin-converting enzyme). Validate inhibition via fluorescence-based enzymatic assays .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.